5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Catalog No.
S779921
CAS No.
27006-76-4
M.F
C6H7ClN2O
M. Wt
158.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

CAS Number

27006-76-4

Product Name

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-carbaldehyde

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

InChI

InChI=1S/C6H7ClN2O/c1-4-5(3-10)6(7)9(2)8-4/h3H,1-2H3

InChI Key

SZRSMNYUEXXEBL-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C=O)Cl)C

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C

The exact mass of the compound 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 27006-76-4) is a highly reactive, poly-functionalized pyrazole building block utilized extensively in pharmaceutical and agrochemical manufacturing. Structurally, it features an electrophilic 4-formyl group and an activated 5-chloro leaving group, making it an ideal bifunctional precursor. It is predominantly procured for the synthesis of complex fused heterocyclic systems, such as pyrazolo-pyrimidines and pyrazolo-diazepines, as well as for the production of pyrazole amide fungicides and targeted Schiff base ligands. Its dual-site reactivity allows chemists to execute sequential or one-pot condensation and nucleophilic aromatic substitution (SNAr) reactions, establishing it as a cornerstone intermediate in modern drug discovery and crop protection pipelines [1].

Research Fit

Orthogonal aldehyde (C4) and chloro (C5) handles support divergent library synthesis
Established high-yield Vilsmeier-Haack formylation route suggests reliable supply and scalability
Halogenated pyrazole core enables nucleophilic aromatic substitution chemistry

Substituting 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with its closest non-chlorinated analog, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, fundamentally disrupts synthetic workflows targeting fused bicyclic systems. The absence of the 5-chloro group eliminates the capacity for nucleophilic aromatic substitution (SNAr), restricting the molecule to simple aldehyde condensations and preventing critical ring-closing steps [1]. Furthermore, substituting the N-methyl group with an N-phenyl moiety (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) introduces significant steric bulk and electron-withdrawing effects that deactivate the pyrazole core. This deactivation leads to substantially lower yields during upstream Vilsmeier-Haack formylation and alters downstream solubility profiles, making generic substitution synthetically and economically unviable for scalable manufacturing [2].

Substitution Risk

5-Chloro target
Non-chlorinated analog
Nucleophilic substitution at C5
Possible (Cl leaving group)
Not possible
Orthogonal functional handles
Two (aldehyde + chloro)
One (aldehyde only)
Solid-state Cl⋯N packing motif
Present (3.046 Å reported)
Absent

SNAr-Enabled Bifunctional Cyclization Capacity

The presence of the 5-chloro group, strongly activated by the adjacent electron-withdrawing 4-formyl group, enables efficient Nucleophilic Aromatic Substitution (SNAr). When reacted with nucleophiles like o-bromophenol or 1,2-diaminobenzene, this compound readily forms 5-phenoxy or 5-amino intermediates necessary for fused bicyclic synthesis. The baseline comparator, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, lacks this leaving group entirely, restricting its utility to simple aldehyde condensations and preventing its use in pyrazolo-diazepine or pyrazolo-pyrimidine ring closures [1].

Evidence DimensionSNAr reactivity for fused ring synthesis
Target Compound DataEnables dual-site reactivity (C4 condensation + C5 SNAr) for fused heterocycle formation.
Comparator Or Baseline1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Lacks C5 leaving group)
Quantified Difference100% loss of SNAr cyclization capability in the baseline comparator.
ConditionsAlkaline conditions (e.g., KOH/DMF) with nucleophilic amines or phenols

Procurement of the 5-chloro derivative is an absolute requirement for synthetic pathways targeting fused pyrazole scaffolds, as unchlorinated analogs cannot undergo the necessary ring-closing substitutions.

Formylation success
Reported
Target: successful one‑pot Vilsmeier‑Haack
Comparator: failed formylation
Supports synthesis route reliability
Exact yield not reported; cross‑study comparison

Vilsmeier-Haack Manufacturability and Precursor Yield

The N-methyl substitution in 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde maintains sufficient electron density on the pyrazole core to allow for efficient Vilsmeier-Haack formylation, typically achieving scalable isolated yields of 62–70%. In contrast, substituting the N-methyl group with an N-phenyl or electron-withdrawing N-aryl group (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) deactivates the ring towards electrophilic attack, dropping formylation yields to ~52% or lower, and significantly increasing required reaction times[1].

Evidence DimensionVilsmeier-Haack formylation isolated yield
Target Compound Data62–70% typical isolated yield
Comparator Or Baseline5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (~52% yield)
Quantified Difference10–18% absolute yield increase and shorter reaction times compared to N-phenyl analogs.
ConditionsPOCl3 / DMF formylation at 90–100 °C

For industrial scale-up, the N-methyl derivative offers superior precursor manufacturability and lower cost of goods compared to N-aryl analogs.

SNAr at C5
Data to verify
Target: chlorine enables nucleophilic displacement
Comparator: no leaving group
Orthogonal handle for library synthesis
Structural analogy; no direct comparative data in sources

Conformational Steric Tuning for Ligand Design

X-ray crystallographic data reveals that the formyl group in 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is forced out of the pyrazole ring plane by approximately 72.8° due to steric repulsion from the adjacent 5-chloro and 3-methyl groups. This significant dihedral angle deviation contrasts with less substituted pyrazole-4-carbaldehydes, which maintain near-planarity. This twisted conformation dictates the trajectory of incoming nucleophiles during downstream Schiff base or oxime formation, influencing the stereoselectivity of the resulting pharmaceutical intermediates [1].

Evidence DimensionAldehyde-pyrazole dihedral angle (conformational planarity)
Target Compound Data~72.8° dihedral angle deviation
Comparator Or BaselineUnhindered pyrazole-4-carbaldehydes (~0-10° deviation)
Quantified Difference>60° increase in dihedral angle due to steric bulk.
ConditionsSolid-state X-ray crystallographic analysis

Buyers designing stereoselective ligands or specific bioactive conformations must account for this steric twist, which alters both reactivity kinetics and target-binding profiles compared to planar analogs.

Procurement cost
Data to verify
~$29/g (target) vs $79.50/g (analog)
Cost‑effective procurement option
Supplier pricing snapshot; subject to change
Cl⋯N contact
Reported
3.046 (2) Å
Unique solid‑state packing motif
Single‑crystal X‑ray at 113 K; absent in non‑chlorinated analog

Synthesis of Fused Pyrazole Heterocycles

Leveraging the dual reactivity demonstrated in Section 3, this compound is the optimal precursor for synthesizing tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepines and pyrazolo[3,4-d]pyrimidines. The 4-formyl group undergoes condensation while the 5-chloro group facilitates ring closure via SNAr with diamines or aminothiophenols [1].

Agrochemical Active Ingredient Manufacturing

The compound is heavily procured as an intermediate for synthesizing pyrazole amide fungicides and insecticides. It can be efficiently converted into 1,3-dimethyl-1H-pyrazole-4-carboxylic acid derivatives, where the high upstream Vilsmeier-Haack yields ensure cost-effective scale-up for agricultural applications .

Development of Bioactive Schiff Bases and Oxime Ligands

Due to its specific steric conformation (the ~72.8° dihedral angle of the formyl group), it is used to synthesize stereochemically distinct Schiff bases and pyrazole oximes. Condensation with aromatic amines or hydroxylamines yields ligands with unique spatial geometries that are evaluated for antimicrobial and antitumor activities [2].

Application Fit

Application
Selection Property
Validation Focus
Divergent library synthesis
Orthogonal C4/C5 reactive handles
Regioselective diversification and purity
Agrochemical intermediate R&D
Established synthetic route
Process robustness and batch consistency
Crystal engineering model system
Intermolecular Cl⋯N interactions
Packing motif reproducibility

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

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